N-(4-acetylphenyl)formamide solubility in DMSO and organic solvents
N-(4-acetylphenyl)formamide solubility in DMSO and organic solvents
Comprehensive Solubility Profiling of N-(4-acetylphenyl)formamide in DMSO and Organic Solvents: A Technical Guide
Executive Summary & Physicochemical Causality
N-(4-acetylphenyl)formamide (CAS: 41656-75-1, PubChem CID: 4570782) is a highly versatile organic compound utilized extensively as a pharmaceutical intermediate[1]. Structurally, it consists of a phenyl ring substituted with an acetyl group at the para position and a formamide moiety[2]. Recent pharmacological studies have highlighted its potential as an active pharmaceutical ingredient (API), demonstrating significant anti-proliferative biological activity against leukemia, lung, colon, and melanoma cancer cell lines[2].
To effectively utilize this compound in in vitro screening and downstream formulation, scientists must understand the causality behind its solubility behavior. The formamide group (–NHCHO) acts as both a strong hydrogen-bond donor and acceptor, while the acetyl group provides additional hydrogen-bond acceptor sites. This dual functionalization creates a robust intermolecular crystal lattice. Overcoming this lattice energy requires solvents with high dielectric constants and strong solvating capabilities, dictating the strategic use of Dimethyl Sulfoxide (DMSO) and specific organic solvents during solubility assays.
Solvation Dynamics: Kinetic vs. Thermodynamic Approaches
In drug development, solubility is not a single static value but a context-dependent parameter measured via two distinct paradigms: Kinetic and Thermodynamic solubility[3].
DMSO as the Universal Carrier (Kinetic Solubility)
Kinetic solubility assays are designed for early-stage, high-throughput screening (HTS). Because N-(4-acetylphenyl)formamide possesses high crystal lattice energy, it is poorly soluble in purely aqueous environments. To bypass this, the compound is first dissolved in 100% DMSO to create a highly concentrated stock solution (typically 10 mM to 50 mM)[4]. DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the formamide group, ensuring the compound is fully molecularly dispersed[5].
When this DMSO stock is spiked into target organic solvents or aqueous buffers, it mimics the exact conditions of biological assays[6]. The resulting "apparent solubility" measures the concentration at which the compound begins to precipitate out of the solvent mixture before reaching true equilibrium[7].
Organic Solvents and Equilibrium (Thermodynamic Solubility)
Thermodynamic solubility is critical during lead optimization and formulation[3]. It measures the true equilibrium state between the solid crystalline powder and the saturated solvent[4]. Because particle size and crystal morphology significantly influence the dissolution rate, thermodynamic assays require excess solid material and extended equilibration times (24 to 72 hours)[6].
In organic solvents, the solubility of N-(4-acetylphenyl)formamide is governed by protic and aprotic interactions:
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Alcohols (Methanol/Ethanol): Exhibit moderate to high solubility due to their amphiphilic nature, capable of forming hydrogen bonds with both the acetyl and formamide groups.
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Acetonitrile: Provides moderate solubility via polar aprotic dipole interactions, making it an ideal mobile phase for LC-MS/MS quantification.
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Ethyl Acetate: Yields lower solubility due to weaker polarity, though it remains useful for liquid-liquid extractions during chemical synthesis.
Quantitative Data Presentation
The following table summarizes the expected solubility profile of N-(4-acetylphenyl)formamide based on its physicochemical properties and standard assay behaviors.
Table 1: Solubility Profile of N-(4-acetylphenyl)formamide
| Solvent System | Assay Type | Expected Solubility Range | Primary Solvation Mechanism |
| 100% DMSO | Kinetic Stock | > 50 mM | Strong dipole-dipole, H-bond acceptance |
| Methanol / Ethanol | Thermodynamic | 10 - 25 mM | Amphiphilic H-bond donor/acceptor |
| Acetonitrile | Thermodynamic | 5 - 15 mM | Polar aprotic dipole interactions |
| Ethyl Acetate | Thermodynamic | < 5 mM | Weak polarity, limited H-bonding |
| Aqueous Buffer (pH 7.4) | Kinetic / Thermo | < 1 mM (Poor) | Highly limited by crystal lattice energy |
Mechanistic Workflows
To ensure data integrity, laboratory workflows must be structured to prevent false positives (e.g., quantifying suspended micro-crystals instead of dissolved molecules). The diagram below illustrates the parallel pathways for determining kinetic and thermodynamic solubility.
Figure 1: Parallel workflows for determining kinetic and thermodynamic solubility.
Figure 2: Solvation dynamics of N-(4-acetylphenyl)formamide in various solvent systems.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the lab.
Protocol A: High-Throughput Kinetic Solubility Assessment
Causality Focus: Replicating biological assay conditions while preventing co-solvent artifacts.
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Stock Preparation: Dissolve solid N-(4-acetylphenyl)formamide in 100% DMSO to yield a 10 mM stock solution[6]. Validation: Ensure complete visual clarity; sonicate if necessary to fully disrupt the crystal lattice.
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Serial Dilution: Pipette 10 µL of the DMSO stock into 990 µL of the target organic solvent or aqueous buffer[6]. Causality: Maintaining a final DMSO concentration of ≤ 1% prevents the DMSO from artificially inflating the compound's natural solubility in the target media[4].
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Incubation: Seal the vial and place it on an orbital shaking incubator at 25°C for 1 to 2 hours[3],[6].
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Phase Separation & Quantification: Centrifuge the solution at 3000 rpm for 20 minutes[6]. Transfer the supernatant and analyze via LC-MS/MS against a 4-point standard curve prepared in DMSO[6]. Include Tamoxifen as a low-solubility control and Caffeine as a high-solubility control to bracket the assay range[6].
Protocol B: Shake-Flask Thermodynamic Solubility (Gold Standard)
Causality Focus: Achieving true equilibrium and eliminating micro-crystal contamination.
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Solid Addition: Weigh 1.0 to 2.0 mg of crystalline N-(4-acetylphenyl)formamide into a clean 1.5 mL glass vial[6]. Causality: An excess of solid must be visually present throughout the assay to guarantee the solution reaches thermodynamic saturation[4].
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Solvent Addition: Add 1000 µL of the target organic solvent (e.g., Methanol, Acetonitrile) to the vial[6].
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Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 24 to 72 hours[4],[6]. Causality: Extended shaking is required to overcome the activation energy of dissolution and ensure complete thermodynamic equilibrium[3].
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Double Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes at room temperature[6]. Carefully transfer the supernatant to a second vial and centrifuge again[6]. Causality: Relying solely on filter plates can lead to the adsorption of the polar formamide compound onto the membrane. Double centrifugation provides a self-validating separation, ensuring no suspended micro-crystals skew the final concentration readout.
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Quantification: Dilute the final supernatant appropriately and quantify via Reversed-Phase HPLC-UV or LC-MS/MS[4],[7].
References
- synhet.com - N-(4-Acetylphenyl)
- vulcanchem.com - N-(4-acetylphenyl)
- bioduro.
- enamine.net - Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- conceptlifesciences.
- pcbis.
- lifechemicals.
Sources
- 1. N-(4-Acetylphenyl)formamide [synhet.com]
- 2. N-(4-acetylphenyl)formamide (41656-75-1) for sale [vulcanchem.com]
- 3. enamine.net [enamine.net]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Assays | ADMET & DMPK | Kinetic Solubility [conceptlifesciences.com]
- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
